molecular formula C8H4FIN2O B581548 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde CAS No. 1261365-98-3

5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Cat. No.: B581548
CAS No.: 1261365-98-3
M. Wt: 290.036
InChI Key: YJIKRYDWORORPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of fluorine and iodine atoms at the 5th and 6th positions, respectively, on the pyrrolo[2,3-b]pyridine ring, with an aldehyde group at the 4th position. It is a valuable intermediate in organic synthesis and has applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:

    Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.

    Introduction of the fluorine atom: Fluorination can be performed using reagents like N-fluoropyridinium salts or other fluorinating agents.

    Formylation: The aldehyde group can be introduced through formylation reactions using reagents like Vilsmeier-Haack reagent or other formylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine and iodine atoms can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products

    Oxidation: 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

    Reduction: 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other biological targets.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It is employed in the design of probes and inhibitors for studying biological pathways and mechanisms.

    Agricultural Chemistry:

Mechanism of Action

The mechanism of action of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde depends on its specific application:

    Kinase Inhibition: In medicinal chemistry, it may act as an inhibitor of kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins.

    Nematicidal Activity: In agricultural chemistry, it may exert its effects by interacting with specific amino acids in nematode proteins, leading to disruption of cellular functions and parasite death.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine
  • 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
  • 4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine

Uniqueness

5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is unique due to the specific positioning of the fluorine and iodine atoms, as well as the presence of the aldehyde group. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FIN2O/c9-6-5(3-13)4-1-2-11-8(4)12-7(6)10/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIKRYDWORORPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=C(C(=C21)C=O)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679131
Record name 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261365-98-3
Record name 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.